molecular formula C19H23N5O B14161536 N-[2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]propan-2-yl]-3-methoxyaniline CAS No. 306316-39-2

N-[2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]propan-2-yl]-3-methoxyaniline

Cat. No.: B14161536
CAS No.: 306316-39-2
M. Wt: 337.4 g/mol
InChI Key: QRHWBNDQGIHIGO-UHFFFAOYSA-N
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Description

N-[2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]propan-2-yl]-3-methoxyaniline is a complex organic compound that features a tetrazole ring, a dimethylphenyl group, and a methoxyaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]propan-2-yl]-3-methoxyaniline typically involves the formation of the tetrazole ring through a [2+3] cycloaddition reaction between a nitrile and an azide . This reaction is often carried out under conditions that generate hydrazoic acid in situ, using strong Lewis acids or amine salts as catalysts . The dimethylphenyl group and the methoxyaniline moiety are then introduced through subsequent substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance safety when handling hazardous reagents like hydrazoic acid. The use of automated systems can also improve yield and purity by minimizing human error.

Chemical Reactions Analysis

Types of Reactions

N-[2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]propan-2-yl]-3-methoxyaniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents are typically used, although the tetrazole ring remains stable.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-[2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]propan-2-yl]-3-methoxyaniline exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group, allowing it to bind to active sites in enzymes or receptors, thereby modulating their activity . This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]propan-2-yl]-3-methoxyaniline is unique due to its combination of a tetrazole ring with a dimethylphenyl group and a methoxyaniline moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and industrial applications.

Properties

CAS No.

306316-39-2

Molecular Formula

C19H23N5O

Molecular Weight

337.4 g/mol

IUPAC Name

N-[2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]propan-2-yl]-3-methoxyaniline

InChI

InChI=1S/C19H23N5O/c1-13-8-6-9-14(2)17(13)24-18(21-22-23-24)19(3,4)20-15-10-7-11-16(12-15)25-5/h6-12,20H,1-5H3

InChI Key

QRHWBNDQGIHIGO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=NN=N2)C(C)(C)NC3=CC(=CC=C3)OC

solubility

12.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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